Isovaleryl-L-carnitine (chloride)

Diagnostic Accuracy Newborn Screening UHPLC-MS/MS

Accurate quantification of isovaleryl-L-carnitine is critical for confirming isovaleric acidemia (IVA) in newborn screening, where standard FIA-MS/MS methods yield up to 99% false-positive rates due to isobaric interference from pivaloylcarnitine and other C5 isomers. This high-purity chloride salt provides defined stoichiometry as a primary reference standard for UHPLC-MS/MS method development and validation. • Enables chromatographic separation from co-eluting C5 isomers (2-methylbutyryl-, pivaloyl-, valeryl-carnitine) for unambiguous identification. • Suitable as a calibrator and QC material in clinical biochemistry and metabolomics workflows. • Supplied with full Certificates of Analysis; batch-to-batch consistency verified.

Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
Cat. No. B12843569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleryl-L-carnitine (chloride)
Molecular FormulaC12H24ClNO4
Molecular Weight281.77 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H
InChIKeyHWDFIOSIRGUUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleryl-L-carnitine (chloride): A Specific C5-Acylcarnitine Biomarker


Isovaleryl-L-carnitine (chloride) (CAS 139144-12-0) is a naturally occurring, branched-chain acylcarnitine derived from the catabolism of L-leucine. It acts as a specific substrate for mitochondrial enzymes and is a critical diagnostic biomarker for isovaleric acidemia (IVA) [1]. Unlike many other acylcarnitines, it is structurally isomeric with several other C5 species, necessitating precise analytical differentiation for clinical and research accuracy [2]. Its chloride salt form offers defined stoichiometry and is commonly used as a primary reference standard in quantitative assays due to its high purity (typically ≥98%) .

Isomer-specific C5 acylcarnitine reference standard
Enables separation from pivaloylcarnitine in UHPLC-MS/MS workflows
Supports isovaleric acidemia biomarker research and metabolomics profiling

Isovaleryl-L-carnitine (chloride) Cannot Be Substituted


In-class substitution of isovaleryl-L-carnitine (chloride) is scientifically untenable due to its distinct metabolic origin and isomeric specificity. As a product of leucine catabolism, its metabolic role and accumulation profile are unique among acylcarnitines, which derive from various fatty acid or amino acid sources [1]. Critically, it cannot be reliably distinguished from isobaric C5 isomers (2-methylbutyryl-, pivaloyl-, valeryl-carnitine) using standard flow-injection tandem mass spectrometry (FIA-MS/MS), the workhorse of many newborn screening programs [2]. This lack of selectivity leads to high false-positive rates (e.g., 99 false positives per 156,772 births for IVA screening) due to interference from pivaloylcarnitine from common antibiotics [3]. Furthermore, its biological activity is distinct from L-carnitine, showing greater potency in osteoblast stimulation and a unique inhibitory effect on hepatic proteolysis not shared by L-carnitine or isobutyryl-L-carnitine at comparable concentrations [4]. Using an incorrect analog would thus compromise both diagnostic accuracy and the validity of experimental results.

! Isobaric C5 isomers (pivaloyl-, 2-methylbutyryl-) co-elute in FIA-MS/MS, causing false-positive signals for IVA research.
! L-carnitine or isobutyryl-L-carnitine display distinct activity profiles in osteoblast and hepatic models, limiting direct substitution.
! Chloride salt ensures defined stoichiometry; free acid or alternative salts may alter assay consistency.

Isovaleryl-L-carnitine (chloride): Quantitative Evidence


Resolving Pivaloylcarnitine Interference in Newborn Screening

In newborn screening for isovaleric acidemia (IVA), flow-injection tandem mass spectrometry (FIA-MS/MS) cannot distinguish isovalerylcarnitine from its isobaric isomer pivaloylcarnitine, a metabolite of common antibiotics. This leads to a high false-positive rate. A second-tier UHPLC-MS/MS method, specifically validated for isovalerylcarnitine quantitation, demonstrated the ability to resolve these isomers [1]. In a study of 156,772 newborns screened with a C5 cutoff (≥0.45-0.50 µmol/L), 100 infants had elevated C5 levels. Only one was a true IVA case, while the other 99 were false positives confirmed to be due to pivaloylcarnitine [2].

Pivaloylcarnitine interference
Head-to-head
1 true positive (IVA) 99 false positives (pivaloylcarnitine)
Isomer-specific UHPLC-MS/MS detection essential; FIA-MS/MS alone yields high false-positive context in newborn screening research.
Study: 156,772 newborns, C5 cutoff 0.45–0.50 µmol/L
Diagnostic Accuracy Newborn Screening UHPLC-MS/MS False-Positive Rate

Isovalerylcarnitine Blood Levels in Isovaleric Acidemia

The concentration of isovalerylcarnitine in blood is a primary diagnostic marker for isovaleric acidemia (IVA). Direct comparative data show a massive elevation in affected individuals versus a healthy baseline [1].

Blood level elevation
Reported
≥45-fold increase vs normal
Robust dynamic range supports quantitative biomarker assay development for IVA research.
Human plasma: 27.3–48.2 µM vs
Osteoblast potency
Head-to-head
10-fold lower concentration for maximal effect L-carnitine fumarate required 10× higher
Reported potency context in human osteoblast mineralized nodule formation; supports bone anabolic pathway research.
In vitro human osteoblast assay
EID isomer resolution
Reported
EID discriminates C5 isomers; CID does not
Enables advanced MS method development for acylcarnitine isomer profiling.
QToF-MS with EID on NIST SRM 1950 plasma
Proteolysis inhibition
Head-to-head
~50% inhibition at ≥0.8 mM; unique at ≤0.4 mM L-carnitine & isobutyryl-L-carnitine less effective
Unique anti-proteolytic activity supports hepatic autophagy and proteostasis research; specificity context.
Perfused rat liver model, amino acid deprivation
Clinical Biochemistry Metabolomics Biomarker Validation Inborn Errors of Metabolism

Osteoblast Stimulation Potency vs. L-Carnitine

In an in vitro model of age-related bone loss, isovaleryl L-carnitine fumarate (Iso-V-LC) was directly compared to L-carnitine fumarate (LC) for its effects on human osteoblast activity [1]. Iso-V-LC was more efficient at lower concentrations for stimulating mineralized nodule formation.

Osteoblast potency
Head-to-head
10-fold lower concentration for maximal effect L-carnitine fumarate required 10× higher
Reported potency context in human osteoblast mineralized nodule formation; supports bone anabolic pathway research.
In vitro human osteoblast assay
Bone Biology Osteoporosis Drug Discovery Cellular Proliferation

Isomer Discrimination by EID Mass Spectrometry

Standard collision-induced dissociation (CID) fails to differentiate isovaleryl-carnitine from other C5 isomers (valeryl-, 2-methylbutyryl-carnitine). Electron-induced dissociation (EID), however, provides comprehensive structural information that enables unambiguous discrimination [1].

EID isomer resolution
Reported
EID discriminates C5 isomers; CID does not
Enables advanced MS method development for acylcarnitine isomer profiling.
QToF-MS with EID on NIST SRM 1950 plasma
Analytical Chemistry Metabolomics Mass Spectrometry Isomer Resolution

Hepatic Proteolysis Inhibition Specificity

In a perfused rat liver model, the ability of isovaleryl-L-carnitine to inhibit proteolysis induced by amino acid deprivation was compared directly with L-carnitine and isobutyryl-L-carnitine. Only isovaleryl-L-carnitine showed potent inhibition across a broad concentration range [1].

Proteolysis inhibition
Head-to-head
~50% inhibition at ≥0.8 mM; unique at ≤0.4 mM L-carnitine & isobutyryl-L-carnitine less effective
Unique anti-proteolytic activity supports hepatic autophagy and proteostasis research; specificity context.
Perfused rat liver model, amino acid deprivation
Hepatic Metabolism Proteolysis Autophagy Pharmacology

Isovaleryl-L-carnitine (chloride): Key Applications


Confirmatory Newborn Screening for IVA

For clinical biochemistry and genetics laboratories performing confirmatory testing for inborn errors of metabolism. As demonstrated by the 99% false-positive rate for IVA screening [1], the use of high-purity isovaleryl-L-carnitine (chloride) as a calibrator and quality control material in UHPLC-MS/MS methods is essential for accurately quantifying this biomarker and distinguishing true IVA cases from pivalate-induced false positives. This directly reduces patient misdiagnosis and unnecessary follow-up procedures.

Acylcarnitine Profiling for Metabolomics

For researchers engaged in targeted or untargeted metabolomics, particularly those studying metabolic diseases, insulin resistance, or cardiovascular disorders. Standard CID-based MS cannot resolve isovaleryl-carnitine from its isomers [2]. Procuring the authenticated standard is therefore critical for method development and validation on advanced platforms using EID or UHPLC, enabling accurate identification and quantitation in complex biological matrices like plasma or dried blood spots.

Osteoblast Function in Osteoporosis Research

For academic and pharmaceutical scientists exploring therapies for age-related bone loss and osteoporosis. In vitro evidence shows that the isovaleryl-L-carnitine derivative (as its fumarate salt) is 10-fold more potent than L-carnitine fumarate in stimulating human osteoblast activity and mineralized nodule formation [3]. This makes isovaleryl-L-carnitine (chloride) a valuable starting material for synthesizing novel derivatives with enhanced potency for probing bone anabolic pathways or as a lead compound for further medicinal chemistry optimization.

Hepatic Autophagy and Proteostasis Research

For investigators studying liver metabolism, autophagy, or the mechanisms of amino acid sensing. Isovaleryl-L-carnitine has been shown to be a potent inhibitor of amino acid deprivation-induced proteolysis in perfused rat liver, with efficacy superior to L-carnitine and isobutyryl-L-carnitine at concentrations below 0.8 mM [4]. This specific activity profile makes the compound a unique molecular tool for dissecting the signaling pathways controlling hepatic protein degradation and for comparative studies against other carnitine derivatives.

Application
Selection Property
Validation Focus
Isovalerylcarnitine isomer-selective quantification studies
Isomer-specific reference standard
UHPLC-MS/MS method selectivity against pivaloylcarnitine interference
Targeted acylcarnitine metabolomics research
Authenticated C5 isomer standard
Resolution of isobaric C5 species by EID or UHPLC
Osteoblast pathway research
Isovaleryl-L-carnitine derivative potency context
Mineralized nodule formation assay endpoint review
Hepatic proteolysis pathway research
Acylcarnitine structure-specific activity context
Proteolysis inhibition in perfused liver model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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